molecular formula C6H5ClFN B1592471 5-(Chloromethyl)-2-fluoropyridine CAS No. 315180-15-5

5-(Chloromethyl)-2-fluoropyridine

Cat. No. B1592471
Key on ui cas rn: 315180-15-5
M. Wt: 145.56 g/mol
InChI Key: QRXZNFSVRLDKPE-UHFFFAOYSA-N
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Patent
US08791147B2

Procedure details

The mixture of 5-(chloromethyl)-2-fluoropyridine and 5-(dichloromethyl)-2-fluoropyridine (30.7 g, 211 mmol) was placed into a round-bottomed flask with H2O (300 mL) and K2CO3 (32.1 g, 232 mmol), which was heated to an oily suspension for 4 h. The mixture was then cooled to rt, and the layers were separated. The aqueous layer was washed with EtOAc (2×50 mL). The combined organic layers were then washed with H2O (3×100 mL), dried over MgSO4, filtered, and concentrated. This mixture was purified by column chromatography (6:1 hexane:EtOAc) to yield (6-fluoropyridin-3-yl)methanol and 6-((6-fluoropyridin-3-yl)methoxy)nicotinaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[N:7][CH:8]=1.Cl[CH:11](Cl)[C:12]1[CH:13]=[CH:14][C:15]([F:18])=[N:16][CH:17]=1.[C:20]([O-:23])([O-])=[O:21].[K+].[K+].[OH2:26]>>[F:9][C:6]1[N:7]=[CH:8][C:3]([CH2:2][OH:21])=[CH:4][CH:5]=1.[F:18][C:15]1[N:16]=[CH:17][C:12]([CH2:11][O:26][C:6]2[CH:5]=[CH:4][C:3]([CH:20]=[O:23])=[CH:8][N:7]=2)=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=CC(=NC1)F
Name
Quantity
30.7 g
Type
reactant
Smiles
ClC(C=1C=CC(=NC1)F)Cl
Step Two
Name
Quantity
32.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to an oily suspension for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with H2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This mixture was purified by column chromatography (6:1 hexane:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)CO
Name
Type
product
Smiles
FC1=CC=C(C=N1)COC1=NC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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